1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFOBWZWDGVNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, which is reacted with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide to form 1-(2-Fluoroethyl)piperazine.
Sulfonylation: The next step involves the introduction of the methylsulfonyl group. This is achieved by reacting 1-(2-Fluoroethyl)piperazine with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine exhibits various biological activities, making it valuable in pharmacological research:
- Receptor Modulation : The compound has been studied for its potential agonistic or antagonistic effects on muscarinic M4 receptors, which are implicated in several neurological disorders.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties, indicating potential applications in cancer treatment .
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Its applications include:
- Enzyme Inhibition Studies : It has been utilized in research focusing on enzyme inhibition mechanisms, particularly involving σ1 receptors, which play a role in neurodegenerative diseases such as Alzheimer's and depression .
- Anticancer Research : The compound is being explored for its potential as an anticancer agent, particularly through studies examining its cytotoxic effects on tumor cell lines .
Organic Synthesis
In organic chemistry, 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine serves as an intermediate for synthesizing other compounds. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—makes it useful for generating a range of derivatives with potentially desirable properties.
Study on σ1 Receptors
A significant study highlighted the role of compounds similar to 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine in modulating σ1 receptors. The research demonstrated that these compounds could effectively bind to σ1 receptors, which are associated with several psychiatric and neurodegenerative conditions. The findings suggest that structural modifications could enhance receptor affinity and selectivity, paving the way for developing new therapeutics targeting these pathways .
Anticancer Activity Evaluation
Another investigation assessed the anticancer potential of piperazine derivatives, including 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine. The study reported promising cytotoxic activity against various cancer cell lines, indicating that modifications in the piperazine structure could lead to enhanced efficacy against tumors. The mechanism of action was linked to apoptosis induction and inhibition of key cell cycle regulators .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds with target proteins, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Electron-Withdrawing Groups : Methylsulfonyl (target compound) and trifluoromethylsulfonyl () enhance stability but differ in steric bulk. The latter may hinder membrane permeability compared to the target compound .
- Fluorine Effects : The 2-fluoroethyl group in the target compound balances lipophilicity and electronegativity, contrasting with 4-fluorobenzyl () and trifluoroethylsulfanyl (), which exhibit stronger hydrophobic or electron-deficient characteristics.
- Biological Targets : Substituent bulk and polarity dictate receptor specificity. For example, phthalimido-butyl chains () improve serotonin receptor binding, while benzoyl groups () enhance cytotoxicity.
Physicochemical Properties
- Solubility : Methylsulfonyl increases hydrophilicity, whereas 2-fluoroethyl adds moderate lipophilicity. This balance may improve blood-brain barrier penetration compared to purely hydrophilic (e.g., hydroxyethyl in ) or hydrophobic (e.g., trifluoroethylsulfanyl in ) derivatives.
- pKa and Stability: Piperazine’s pKa (~9.8) is modulated by substituents.
Biological Activity
1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a fluoroethyl group and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of receptor activity and its implications for various therapeutic applications.
- Molecular Formula : C10H14FN2O2S
- Molecular Weight : 246.29 g/mol
- CAS Number : 1850258-93-3
The structural features of this compound allow for specific interactions with biological targets, which contribute to its pharmacological properties. The fluoroethyl group is notable for its ability to form hydrogen bonds, while the methylsulfonyl group can engage in electrostatic interactions with proteins, influencing their activity.
The biological activity of 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine is primarily mediated through its interaction with various receptors and enzymes. Research indicates that this compound may act as an agonist or antagonist at certain receptor sites, particularly those involved in neurological and psychiatric disorders. For instance, it has been suggested that it could modulate muscarinic acetylcholine receptors (mAChRs), which are implicated in conditions such as schizophrenia and Alzheimer's disease .
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
- Receptor Modulation : Potential agonistic or antagonistic effects on muscarinic M4 receptors.
- Antiproliferative Effects : Similar piperazine derivatives have shown antiproliferative activity against various cancer cell lines.
- Neuroprotective Properties : Investigated for potential use in neurodegenerative diseases due to its ability to influence neurotransmitter systems.
1. Receptor Binding Studies
A study focusing on piperazine derivatives found that compounds similar to 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine exhibited significant binding affinity for aminergic receptors, suggesting potential applications in treating mood disorders and psychosis .
2. Antiproliferative Activity
Research has demonstrated that piperazine-based compounds can induce cell death through mechanisms such as necroptosis. For example, a related compound was shown to trigger necroptotic signaling pathways in leukemic cells, highlighting the potential of piperazine derivatives in cancer therapy .
3. Pharmacological Characterization
In pharmacological studies, compounds structurally related to 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine have been characterized for their effects on dopamine and serotonin transporters. These studies are crucial for understanding their role in treating disorders like depression and anxiety .
Data Table: Biological Activities of Piperazine Derivatives
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonium salts under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the 2-fluoroethyl group using fluoroalkylation reagents (e.g., 2-fluoroethyl bromide) in the presence of a base like K₂CO₃. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) ensures completion .
- Step 3 : Sulfonylation with methylsulfonyl chloride at 0–5°C to avoid side reactions. Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) yields high-purity product .
Optimization parameters include temperature control (<50°C to prevent decomposition), inert atmospheres (N₂), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. How is structural characterization of this compound performed using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methylsulfonyl group appears as a singlet near δ 3.0 ppm (¹H) and δ 45 ppm (¹³C), while the 2-fluoroethyl group shows splitting patterns due to fluorine coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 221.1) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, confirming piperazine chair conformation and sulfonyl group geometry .
Q. What purification techniques are recommended for isolating 1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane, 1:8 to 1:4) removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures yield crystalline forms, enhancing purity (>98%) .
- HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) resolve closely related impurities .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in modulating biological targets?
- Methodological Answer :
- Analog Synthesis : Systematic variation of substituents (e.g., replacing fluoroethyl with chloroethyl or altering sulfonyl groups) to assess impact on activity .
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinity to targets like serotonin receptors or kinases. For example, the sulfonyl group may hydrogen-bond with active-site residues .
- In Vitro Assays : Testing analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT₁A receptors) quantifies potency (IC₅₀ values) .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved experimentally?
- Methodological Answer :
- Assay Replication : Repeat studies under standardized conditions (e.g., identical bacterial strains or cell lines). For example, discrepancies in MIC values may arise from differences in bacterial culture media .
- Dose-Response Analysis : Establish EC₅₀ curves to distinguish off-target effects. A biphasic response might indicate multiple mechanisms .
- Comparative Studies : Test the compound alongside positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .
Q. What methodologies assess the metabolic stability and toxicity profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS. CYP450 isoforms (e.g., CYP3A4) are often implicated in N-dealkylation or sulfone oxidation .
- Ames Test : Evaluate mutagenicity using Salmonella strains TA98/TA100. A negative result (≤2-fold revertant colonies vs. control) suggests low genotoxic risk .
- Hepatotoxicity Screening : Measure ALT/AST release in HepG2 cells after 24-hour exposure. IC₅₀ values >100 μM indicate favorable safety margins .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (≈1.8), suggesting moderate lipophilicity. High topological polar surface area (TPSA >80 Ų) may limit blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma protein binding (>90% suggests prolonged half-life) .
- PAMPA Assay : Experimental permeability measurements validate computational predictions of intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
